molecular formula C17H27N3O4 B13180360 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13180360
M. Wt: 337.4 g/mol
InChI Key: BXKBHBGXAPIHIQ-UHFFFAOYSA-N
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Description

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl group. Its molecular formula is C17H27N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling of the Rings: The piperidine and pyrazole rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the pyrazole ring.

    3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid: Similar structure but with a different functional group.

Uniqueness

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H27N3O4/c1-11(2)20-14(15(21)22)10-13(18-20)12-6-8-19(9-7-12)16(23)24-17(3,4)5/h10-12H,6-9H2,1-5H3,(H,21,22)

InChI Key

BXKBHBGXAPIHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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